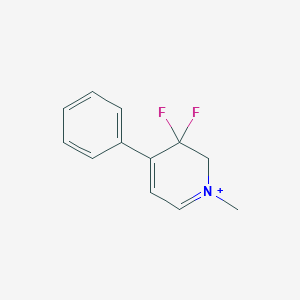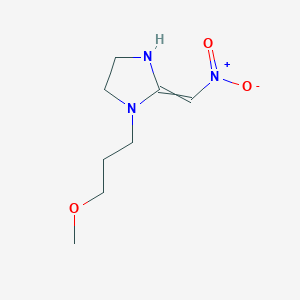![molecular formula C24H29NO4 B12586363 3-Methoxy-N-[1-(2-methoxybenzoyl)cycloheptyl]-2-methylbenzamide CAS No. 594872-57-8](/img/structure/B12586363.png)
3-Methoxy-N-[1-(2-methoxybenzoyl)cycloheptyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-N-[1-(2-methoxybenzoyl)cycloheptyl]-2-methylbenzamide is a complex organic compound with the molecular formula C24H29NO4 and a molecular weight of 395.49136 . This compound belongs to the class of benzamides, which are known for their wide range of applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-[1-(2-methoxybenzoyl)cycloheptyl]-2-methylbenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with appropriate amine derivatives . The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) . The products are then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-[1-(2-methoxybenzoyl)cycloheptyl]-2-methylbenzamide can undergo various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-Methoxy-N-[1-(2-methoxybenzoyl)cycloheptyl]-2-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methoxy-N-[1-(2-methoxybenzoyl)cycloheptyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in biological processes, leading to changes in cellular functions . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Methoxy-N-[1-(2-methoxybenzoyl)cycloheptyl]-2-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy and cycloheptyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
594872-57-8 |
|---|---|
Molecular Formula |
C24H29NO4 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
3-methoxy-N-[1-(2-methoxybenzoyl)cycloheptyl]-2-methylbenzamide |
InChI |
InChI=1S/C24H29NO4/c1-17-18(12-10-14-20(17)28-2)23(27)25-24(15-8-4-5-9-16-24)22(26)19-11-6-7-13-21(19)29-3/h6-7,10-14H,4-5,8-9,15-16H2,1-3H3,(H,25,27) |
InChI Key |
CUMWNRSETVZVNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=O)NC2(CCCCCC2)C(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Iodomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12586280.png)

![2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline--hydrogen chloride (1/1)](/img/structure/B12586298.png)
![3,10-Dihydro[1,4]diazepino[5,6-b]indol-5(4H)-one](/img/structure/B12586303.png)

![5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B12586313.png)
![(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-(4-hexylphenyl)diazene](/img/structure/B12586316.png)
![{1-Chloro-2-[(R)-cyclohexanesulfinyl]ethenyl}benzene](/img/structure/B12586319.png)
![5-(Butylsulfanyl)-1-[2-(1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B12586321.png)





